![molecular formula C5H4N4O2 B15072123 3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 91113-87-0](/img/structure/B15072123.png)
3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is an organic compound belonging to the class of pyrazolopyrimidines. These compounds are characterized by a pyrazole ring fused to a pyrimidine ring.
準備方法
The synthesis of 3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione can be achieved through several synthetic routes. One common method involves the condensation of appropriate hydrazines with β-dicarbonyl compounds, followed by cyclization. For instance, the reaction of 3-amino-1H-pyrazole with ethyl acetoacetate under acidic conditions can yield the desired compound .
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. Additionally, the use of catalysts and solvents can enhance the efficiency of the synthesis .
化学反応の分析
3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
科学的研究の応用
作用機序
The mechanism of action of 3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of cyclin-dependent kinase 2 (CDK2) by binding to its active site. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to interact with other enzymes and receptors also contributes to its diverse biological effects .
類似化合物との比較
3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound has a similar structure but differs in the position of the nitrogen atoms within the rings.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound contains an additional triazole ring, which can enhance its biological activity and specificity.
The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and a broad range of applications .
特性
CAS番号 |
91113-87-0 |
|---|---|
分子式 |
C5H4N4O2 |
分子量 |
152.11 g/mol |
IUPAC名 |
3,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C5H4N4O2/c10-4-3-2(1-6-9-3)7-5(11)8-4/h1H2,(H2,7,8,10,11) |
InChIキー |
ANXUILHNBBYHQQ-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C(=O)NC(=O)N2)N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


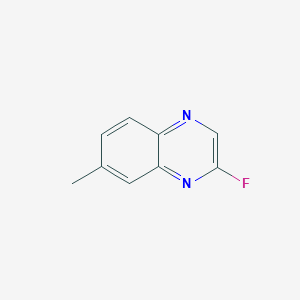

![7-Methyl-7-azaspiro[3.5]nonan-1-amine](/img/structure/B15072066.png)


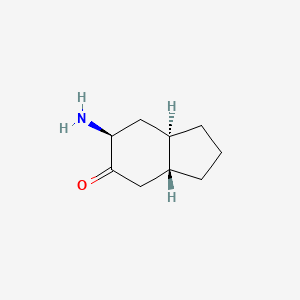
![1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B15072093.png)
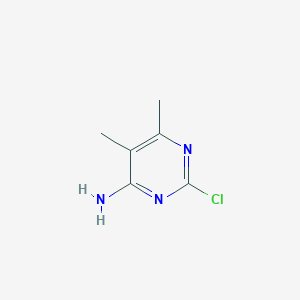
![5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15072102.png)
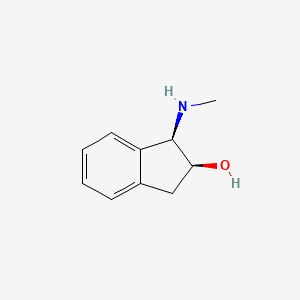
![4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B15072108.png)
![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine](/img/structure/B15072116.png)
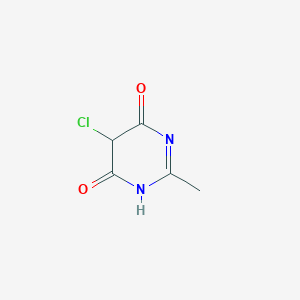
![2A,3,6,7b-tetrahydro-1H-indeno[1,2-b]azet-7(2H)-one](/img/structure/B15072122.png)
